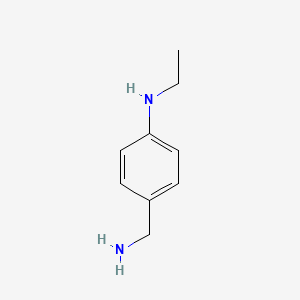

4-(aminomethyl)-N-ethylaniline

Descripción general

Descripción

4-(aminomethyl)-N-ethylaniline is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are primary amines that consist of a phenyl group attached to an amino group .

Synthesis Analysis

While specific synthesis methods for 4-(aminomethyl)-N-ethylaniline are not available, anilines can generally be synthesized through the reduction of nitrobenzene or by ammonolysis of phenol .Molecular Structure Analysis

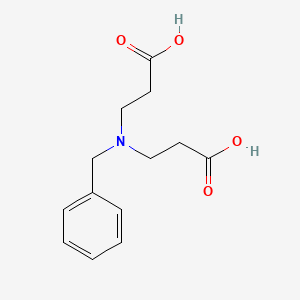

The molecular structure of 4-(aminomethyl)-N-ethylaniline would likely consist of a benzene ring (from the aniline part) with an aminomethyl (–CH2NH2) and an ethyl (–C2H5) group attached .Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The specific reactions that 4-(aminomethyl)-N-ethylaniline might undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(aminomethyl)-N-ethylaniline would depend on its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the polarity of its functional groups .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4-(aminomethyl)-N-ethylaniline: is utilized in the synthesis of various heterocyclic compounds due to its amine functionality. These compounds are pivotal in pharmaceuticals for their diverse biological activities. The amine group can undergo cyclization reactions to form heterocycles that serve as core structures for many therapeutic agents .

Precursor for Dyes and Pigments

The compound serves as a precursor in the production of dyes and pigments. Its ability to participate in electrophilic substitution reactions makes it valuable for creating complex molecules with specific color properties, which are used in textiles and materials science .

Development of Antimicrobial Agents

Research has shown that derivatives of 4-(aminomethyl)-N-ethylaniline exhibit antimicrobial properties. Modifications to the compound can lead to the development of new classes of antibiotics, addressing the growing concern of antibiotic resistance .

Biotechnological Research

In biotechnology, 4-(aminomethyl)-N-ethylaniline derivatives are explored for their potential roles in enzyme inhibition, which is crucial for understanding metabolic pathways and developing therapeutic strategies for diseases like cancer and diabetes .

Material Science Applications

This compound is investigated for its applications in material science, particularly in the creation of novel polymers with enhanced properties such as increased durability or specialized conductivity, which could be used in electronics or as biomaterials .

Pharmaceutical Intermediates

4-(aminomethyl)-N-ethylaniline: is a key intermediate in the synthesis of various pharmaceutical compounds. Its versatility in chemical reactions allows for the construction of complex molecules that are essential for drug development and synthesis of active pharmaceutical ingredients .

Analytical Chemistry

In analytical chemistry, 4-(aminomethyl)-N-ethylaniline can be used to develop new analytical reagents. Its reactivity with other compounds can be harnessed to detect or quantify substances within a mixture, which is vital for quality control in various industries .

Environmental Applications

Lastly, the compound’s derivatives are being studied for environmental applications, such as the removal of pollutants from wastewater. Its chemical structure could be modified to create compounds that bind to and neutralize harmful substances .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-(aminomethyl)-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWURTPZWURJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)

![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)

![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)